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Butanoic acid, 3,4-dihydroxy-, (3R)-

Cat. No.: B14267401
CAS No.: 158800-76-1
M. Wt: 120.10 g/mol
InChI Key: DZAIOXUZHHTJKN-GSVOUGTGSA-N
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Description

Nomenclature and Stereochemical Significance of Butanoic acid, 3,4-dihydroxy-, (3R)-

The compound is systematically named (3R)-3,4-dihydroxybutanoic acid according to IUPAC nomenclature. nih.gov This name precisely describes its structure: a four-carbon carboxylic acid (butanoic acid) with hydroxyl (-OH) groups attached to the third and fourth carbon atoms. The "(3R)-" designation is crucial as it specifies the absolute configuration of the stereocenter at the third carbon. This stereochemical specificity is paramount, as different stereoisomers can exhibit vastly different biological activities and chemical properties.

The significance of its stereochemistry lies in the precise three-dimensional arrangement of its functional groups, which governs its interactions with other chiral molecules, such as enzymes and receptors in biological systems. This chirality makes it a valuable chiral building block, or synthon, in the stereoselective synthesis of more complex molecules, particularly pharmaceuticals. mit.edu

Table 1: Chemical Identification of (3R)-3,4-dihydroxybutanoic acid

Identifier Value
IUPAC Name (3R)-3,4-dihydroxybutanoic acid nih.gov
Molecular Formula C4H8O4 nih.gov
CAS Number 158800-76-1 nih.gov
InChIKey DZAIOXUZHHTJKN-GSVOUGTGSA-N nih.gov
Canonical SMILES C(C@HO)C(=O)O nih.gov

| Molar Mass | 120.10 g/mol nih.gov |

Contextualization of Dihydroxybutanoic Acids in Bioorganic Chemistry Research

Dihydroxybutanoic acids, as a class, are relevant in bioorganic chemistry. They are often found as metabolites in various organisms, including humans. nih.govnih.gov For instance, 3,4-dihydroxybutanoic acid is a normal human urinary metabolite. nih.govhmdb.ca Its presence and concentration can sometimes be linked to specific metabolic pathways or disorders. hmdb.ca

Other isomers, such as 2,3-dihydroxybutanoic acid and 2,4-dihydroxybutanoic acid, also appear in biological contexts. hmdb.cahmdb.ca These compounds are generally classified as short-chain hydroxy acids or sugar acids and their derivatives. hmdb.cafoodb.ca Their study provides insights into metabolic processes and the roles of small organic molecules in biological systems. The research into these related compounds helps to build a broader understanding of the structure-activity relationships within this family of molecules and their potential as biomarkers or bioactive agents. hmdb.ca

Current Research Landscape and Academic Challenges for Butanoic acid, 3,4-dihydroxy-, (3R)-

The current research landscape for (3R)-3,4-dihydroxybutanoic acid and its related compounds is heavily focused on developing efficient and stereoselective synthetic methods. This compound is a valuable precursor for many commercially important chemicals, including pharmaceuticals. mit.edunih.gov Its lactone form, 3-hydroxy-γ-butyrolactone (3HBL), is considered an attractive building block for the pharmaceutical industry. nih.gov

A significant area of research is microbial biosynthesis. Scientists are engineering metabolic pathways in microorganisms like Escherichia coli to produce 3,4-dihydroxybutanoic acid (3,4-DHBA) from renewable resources like glucose or xylose. mit.edunih.govnih.gov This bio-based approach is seen as a more sustainable alternative to traditional chemical synthesis, which can involve hazardous materials and harsh conditions. nih.gov

However, significant academic challenges remain. A primary obstacle in both chemical and biological synthesis is achieving high stereoselectivity to produce the desired (3R)- isomer exclusively. In microbial synthesis, challenges include low productivity and yield, requiring extensive metabolic engineering and optimization of fermentation conditions. mit.edunih.gov For example, research has focused on overcoming the repression of specific metabolic shunts, controlling enzyme expression, and blocking competing pathways to direct the carbon flow towards the desired product. mit.edunih.gov Developing robust and economically viable production methods remains a key goal for academic and industrial researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B14267401 Butanoic acid, 3,4-dihydroxy-, (3R)- CAS No. 158800-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158800-76-1

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(3R)-3,4-dihydroxybutanoic acid

InChI

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

DZAIOXUZHHTJKN-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CO)O)C(=O)O

Canonical SMILES

C(C(CO)O)C(=O)O

Origin of Product

United States

Occurrence and Biological Systems Integration of Dihydroxybutanoic Acids

Natural Abundance and Isolation Methodologies in Biological Matrices

(3R)-3,4-dihydroxybutanoic acid is a naturally occurring metabolite found in various biological systems, from microbes to plants and humans. nih.gov Its identification and quantification in these complex matrices require specific extraction and analytical techniques.

Microbial Sources and Extracellular Metabolite Identification

While not a common primary metabolite, (3R)-3,4-dihydroxybutanoic acid can be produced by microorganisms, often through engineered metabolic pathways. Genetically modified strains of Escherichia coli have been developed to produce 3,4-dihydroxybutyric acid (3,4-DHBA). nih.gov One innovative approach involves a dual-bacteria co-cultivation system, which has been shown to achieve a production amount of 3.26 g/L of 3,4-dihydroxybutyric acid. hmdb.ca

The recovery of 3,4-dihydroxybutanoic acid from a fermentation broth typically involves downstream processing techniques common for organic acids. These methods can include precipitation, which is a classical method for the preliminary purification of organic acids like lactic and citric acid. researchgate.net Other potential methods include membrane separation, reactive extraction, and the use of adsorption resins. researchgate.net For instance, in the recovery of other organic acids, techniques like centrifugation and microfiltration are used to remove biomass, followed by methods like activated carbon treatment for decolorization and precipitation with solvents like ethanol (B145695) to isolate the acid. mdpi.com

Table 1: Microbial Production Systems for 3,4-Dihydroxybutanoic Acid

Microbial System Production Titer Key Features
Engineered Escherichia coli 0.38 g/L Dual-substrate system using xylose and glucose. nih.gov
Dual-bacteria co-cultivation 3.26 g/L Co-cultivation of two bacterial strains. hmdb.ca

Plant-Derived Dihydroxybutanoic Acid Characterization

(3R)-3,4-dihydroxybutanoic acid has been identified in the plant kingdom, notably in the stigmas of Crocus sativus L., the plant from which saffron is derived. nih.gov The characterization of organic acids from plant matrices like saffron requires careful extraction and analytical procedures to handle the complex mixture of compounds present.

A common methodology for the analysis of organic acids in saffron stigmas involves an initial extraction, followed by a derivatization step to make the non-volatile organic acids suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net One such method uses N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) as a derivatization reagent. The dried plant extract is dissolved in a solvent like tetrahydrofuran, the derivatizing agent is added, and the reaction is carried out at an elevated temperature (e.g., 130°C) for a specific duration (e.g., 90 minutes) to ensure complete derivatization before GC-MS analysis. nih.govresearchgate.netmdpi.com Other extraction techniques for bioactive compounds from saffron tepals include conventional maceration and ultrasound-assisted extraction (UAE) with solvents like water and methanol (B129727) mixtures. unito.itnih.gov

Metabolic Pathway Intermediacy and Precursor Roles

(3R)-3,4-dihydroxybutanoic acid's structure suggests its potential involvement in central metabolic pathways, either as an intermediate or a precursor to other essential molecules.

Integration into Fatty Acid Metabolism Pathways

(3R)-3,4-dihydroxybutanoic acid is classified as a hydroxy fatty acid. nih.govhmdb.ca This classification implies a potential connection to fatty acid metabolism. A patent for the chemical preparation of 3,4-dihydroxybutanoic acid from glucose sources notes its utility as a chemical intermediate for naturally occurring fatty acids. google.com However, the precise enzymatic reactions and regulatory mechanisms that directly integrate (3R)-3,4-dihydroxybutanoic acid into fatty acid biosynthesis or degradation pathways in biological systems are not yet well-elucidated in the reviewed literature.

Investigation of Threonine Catabolism Pathways

The catabolism of the essential amino acid L-threonine provides a potential biosynthetic route for C4 compounds like dihydroxybutanoic acid. In microorganisms such as Escherichia coli and Corynebacterium glutamicum, L-threonine is synthesized from aspartate and serves as a precursor for other amino acids like isoleucine. nih.govresearchgate.net The metabolic engineering of these organisms for the overproduction of L-threonine has been extensively studied. nih.govresearchgate.net

The degradation of L-threonine can proceed through several pathways. One key enzyme is threonine dehydratase, which converts L-threonine to α-ketobutyrate. nih.gov Metabolic engineering efforts in C. glutamicum have focused on manipulating the expression of genes involved in threonine biosynthesis and catabolism to channel metabolic flux towards desired products. nih.govmdpi.com While the direct conversion of a threonine catabolite to (3R)-3,4-dihydroxybutanoic acid is not explicitly detailed in the available search results, the established pathways for threonine degradation provide a foundational understanding for engineering such a biosynthetic route.

Flux Analysis and Network Perturbations in Engineered Biological Systems

Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through cellular reaction networks. researchgate.netresearchgate.net This is particularly relevant for understanding and optimizing the production of target compounds in metabolically engineered organisms. While specific 13C-MFA data for (3R)-3,4-dihydroxybutanoic acid production was not found in the search results, studies on the production of other C4 chemicals in engineered E. coli provide insights into the principles of redirecting carbon flux.

For instance, in the production of 3,4-DHBA from xylose in E. coli, a synthetic pathway was established, and production was enhanced by deleting genes encoding for competing pathways. nih.gov The deletion of genes such as xylA, yjhH, and yagE was essential for 3,4-DHBA production. nih.gov Further blocking of a competing pathway by removing the yiaE gene also facilitated carbon flow towards the synthesis of 3,4-DHBA. nih.gov These genetic manipulations represent network perturbations designed to redirect metabolic flux towards the desired product. The regulation of cofactor availability, such as NAD+, has also been shown to improve 3,4-DHBA production. nih.gov Such strategies are often guided by an understanding of the metabolic network's flux distribution, which can be quantitatively determined through MFA. researchgate.net

Table 2: Genes Targeted for Deletion in E. coli to Enhance 3,4-DHBA Production

Gene Encoded Protein/Function Rationale for Deletion
xylA Xylose isomerase To direct xylose through the synthetic pathway. nih.gov
yjhH Aldehyde reductase To prevent the reduction of a pathway intermediate. nih.gov
yagE Aldehyde reductase To prevent the reduction of a pathway intermediate. nih.gov
yiaE 2-keto-3-deoxy-D-xylonate reductase To block a competing pathway for a xylose metabolite. nih.gov

Enzymatic Formation and Biocatalytic Transformations of (3R)-3,4-dihydroxybutanoic acid

The biosynthesis of (3R)-3,4-dihydroxybutanoic acid is not a naturally occurring primary metabolic pathway in most organisms. Instead, its formation is achieved through metabolic engineering, leveraging the promiscuous activity of enzymes from established biosynthetic routes, particularly the polyhydroxyalkanoate (PHA) synthesis pathway. This biocatalytic approach allows for the stereospecific production of this valuable chiral compound from renewable feedstocks.

Identification and Characterization of Biosynthetic Enzymes

The enzymatic pathway for producing (3R)-3,4-dihydroxybutanoic acid in engineered microorganisms, such as Escherichia coli, is a synthetic route composed of three key enzymatic steps. The enzymes for this pathway were identified by exploiting the broad substrate tolerance of enzymes native to the poly-(R)-3-hydroxybutyrate (PHB) synthesis pathway in bacteria like Cupriavidus necator (formerly Ralstonia eutropha). mit.edunih.gov

The identified and characterized enzymes for this transformation are:

β-Ketothiolase (BktB) : The pathway is initiated by a β-ketothiolase. The BktB enzyme from C. necator (ReBktB) has been identified as a suitable catalyst for this initial step. While its primary role in its native host is to condense two molecules of acetyl-CoA or acetyl-CoA and propionyl-CoA, it has been shown to possess a promiscuous substrate specificity. nih.gov This promiscuity allows it to catalyze the crucial carbon-carbon bond formation between acetyl-CoA and a non-native substrate, glycolyl-CoA. This condensation reaction forms the intermediate 3-keto-4-hydroxybutyryl-CoA. The crystal structure of ReBktB has been solved, providing insights into its catalytic mechanism and the structural basis for its broad substrate acceptance. nih.gov

Acetoacetyl-CoA Reductase (PhaB) : The second step involves the stereospecific reduction of the ketone group on the 3-keto-4-hydroxybutyryl-CoA intermediate. The NADPH-dependent acetoacetyl-CoA reductase, PhaB, also from the C. necator PHA pathway, is employed for this transformation. nih.gov This enzyme is responsible for reducing the β-keto group to a hydroxyl group. Characterization studies have confirmed its function in the canonical PHB pathway where it reduces acetoacetyl-CoA. uniprot.orgnih.gov Its application in the (3R)-3,4-dihydroxybutanoic acid pathway relies on its ability to accept the larger, hydroxylated substrate, 3-keto-4-hydroxybutyryl-CoA.

Thioesterase : The final step is the hydrolysis of the Coenzyme A (CoA) thioester from (3R)-3,4-dihydroxybutyryl-CoA to release the free acid, (3R)-3,4-dihydroxybutanoic acid. Various thioesterases can be used for this step, which is critical for releasing the final product and regenerating the free CoA pool within the cell.

The following table summarizes the key enzymes and their properties based on their characterization with their native substrates.

Enzyme NameGene NameSource OrganismNative ReactionNative SubstrateKmkcat
β-Ketothiolase BbktBCupriavidus necator H16Thiolytic cleavage of Acetoacetyl-CoAAcetoacetyl-CoA11.58 µM nih.gov102.18 s-1 nih.gov
Acetoacetyl-CoA reductasephaBCupriavidus necator H16Reduction of Acetoacetyl-CoAAcetoacetyl-CoA5.7 µM uniprot.org102 s-1 uniprot.org

Note: The kinetic parameters shown are for the enzymes' reactions with their native substrates, as detailed kinetic data for the specific substrates in the (3R)-3,4-dihydroxybutanoic acid pathway is not extensively reported.

Stereospecificity of Enzymatic Conversions

The chirality of 3,4-dihydroxybutanoic acid is a critical determinant of its utility, particularly as a building block in pharmaceuticals. The enzymatic pathway described achieves high stereospecificity, yielding the desired (3R)- isomer.

The key determinant of the stereochemistry of the final product is the acetoacetyl-CoA reductase, PhaB . This enzyme belongs to the family of short-chain dehydrogenases/reductases (SDRs) and is known to be highly stereoselective. In its natural role in PHB synthesis, PhaB catalyzes the NADPH-dependent reduction of acetoacetyl-CoA to produce exclusively (R)-3-hydroxybutyryl-CoA . nih.govasm.orgnih.gov

This inherent stereospecificity is conferred by the architecture of the enzyme's active site, which orients the planar ketone of the substrate in a way that hydride transfer from the NADPH cofactor can only occur from one face of the molecule. When PhaB is used in the engineered pathway, it maintains this strict stereochemical control while acting on the non-natural substrate, 3-keto-4-hydroxybutyryl-CoA. The reduction of the C3-keto group results in the formation of a hydroxyl group with a specific (R)-configuration. The subsequent hydrolysis by a thioesterase does not affect the chiral center at the C3 position, thus ensuring the final product is (3R)-3,4-dihydroxybutanoic acid. This enzymatic control over stereochemistry is a significant advantage of biocatalysis over traditional chemical synthesis, which may require complex chiral auxiliaries or separation steps to achieve the same level of enantiopurity. mit.edumit.edu

Structural Elucidation and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the initial identification of (3R)-3,4-dihydroxybutanoic acid. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

In a typical ¹H NMR spectrum, the protons of (3R)-3,4-dihydroxybutanoic acid would exhibit distinct signals. The methylene (B1212753) protons adjacent to the carboxylic acid (at C2) would appear as a multiplet, coupled to the proton on the chiral center (C3). The proton at the stereocenter (C3) would also be a multiplet, coupled to the protons at C2 and the diastereotopic protons at C4. The terminal methylene protons at C4, being adjacent to a chiral center, are diastereotopic and would thus be expected to show distinct chemical shifts and couplings.

The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule: the carboxylic carbon (C1), the two methylene carbons (C2 and C4), and the methine carbon of the chiral center (C3). The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.

While experimental spectra for the specific (3R)-isomer are not widely published, predicted data provide a reliable reference. The Human Metabolome Database (HMDB) provides predicted NMR data for the (S)-enantiomer, which is expected to be identical to the (R)-enantiomer in a non-chiral solvent.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-dihydroxybutanoic acid

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 Carbonyl - 176.99
C2 CH₂ 2.45 42.13
C3 CH 4.10 70.16
C4 CH₂ 3.51 / 3.60 67.24

Data sourced from predicted values for the (S)-enantiomer, which are equivalent for the (R)-enantiomer in an achiral medium.

Two-Dimensional NMR (HSQC, COSY, NOESY) for Structural Connectivity and Configuration

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating the complete structural and stereochemical details of (3R)-3,4-dihydroxybutanoic acid.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals at ~2.45 ppm to the carbon at 42.13 ppm (C2), the proton at ~4.10 ppm to the carbon at 70.16 ppm (C3), and the protons at ~3.51/3.60 ppm to the carbon at 67.24 ppm (C4).

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbons. For (3R)-3,4-dihydroxybutanoic acid, cross-peaks would be observed between the protons on C2 and the proton on C3, and between the proton on C3 and the protons on C4. This confirms the -CH₂(C2)-CH(C3)-CH₂(C4)- connectivity of the carbon backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For a specific conformation, NOESY can reveal spatial relationships between the proton at the C3 stereocenter and other protons in the molecule, helping to confirm the relative configuration in cyclic derivatives or constrained analogues.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. The technique relies on comparing the integral of an analyte's signal to the integral of a certified internal standard of known concentration.

To determine the purity of a sample of (3R)-3,4-dihydroxybutanoic acid, a known mass of a high-purity standard (e.g., maleic anhydride, dimethyl sulfone) is added to a precisely weighed sample of the analyte. Key considerations for accurate qNMR include ensuring a long relaxation delay (D1) to allow for complete proton relaxation between scans, selecting signals that are unique and free from overlap, and verifying uniform excitation of all signals. The purity of the analyte can then be calculated based on the integral values, the number of protons giving rise to each signal, and the molecular weights and masses of the analyte and the standard.

Mass Spectrometry (MS) for Molecular Confirmation and Isomer Differentiation

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, which allows for the determination of the elemental formula of a compound. The theoretical monoisotopic mass of (3R)-3,4-dihydroxybutanoic acid (C₄H₈O₄) is 120.04225873 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. In practice, the molecule is often observed as various adduct ions in techniques like electrospray ionization (ESI).

Predicted Accurate Masses of Common Adducts for C₄H₈O₄

Adduct Ion Formula Predicted m/z
[M+H]⁺ [C₄H₉O₄]⁺ 121.04954
[M+Na]⁺ [C₄H₈O₄Na]⁺ 143.03148
[M+K]⁺ [C₄H₈O₄K]⁺ 159.00542
[M-H]⁻ [C₄H₇O₄]⁻ 119.03498

Hyphenated Techniques: LC-MS and GC-MS for Complex Mixture Analysis

The coupling of chromatographic separation techniques with mass spectrometry (hyphenation) is essential for the analysis of (3R)-3,4-dihydroxybutanoic acid in complex biological or chemical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar, non-volatile compounds like hydroxy acids. dergipark.org.tr Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the analyte from the matrix. The eluent is then introduced into the mass spectrometer, often using ESI, for detection and quantification. LC-MS/MS methods can provide enhanced selectivity and sensitivity for quantification in complex samples like plasma. aocs.org

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids and alcohols, GC-MS analysis of (3R)-3,4-dihydroxybutanoic acid requires a derivatization step to convert the polar hydroxyl and carboxyl groups into more volatile moieties. d-nb.info A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) esters and ethers. d-nb.infogcms.cz Following derivatization, the compound can be separated by GC and detected by MS. A validated GC-MS method has been successfully used to quantify 3,4-dihydroxybutyric acid in human serum and urine, demonstrating its applicability for analyzing this compound in biological fluids. d-nb.info

Chromatographic Separation Techniques for Isolation and Purity Assessment

The isolation and purification of (3R)-3,4-dihydroxybutanoic acid from complex matrices, such as biological samples or synthetic reaction mixtures, rely on various chromatographic techniques. The choice of method depends on the scale of the separation (analytical vs. preparative), the required purity, and the physicochemical properties of the compound and its surrounding matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and the preparative isolation of polar, non-volatile compounds like (3R)-3,4-dihydroxybutanoic acid. Its high resolution and sensitivity make it ideal for assessing purity and quantifying the analyte in complex mixtures.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly employed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the high polarity of 3,4-dihydroxybutanoic acid, derivatization is sometimes used to enhance retention and detection sensitivity. For instance, fluorescent derivatization can be used for the sensitive determination of related hydroxy acids in biological samples like human plasma. nih.gov

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of the pure compound. This is particularly useful for obtaining pure (3R)-3,4-dihydroxybutanoic acid for further structural analysis or biological testing. A patent for the preparation of the (S)-enantiomer notes that the product can be separated from byproducts using liquid chromatographic techniques. google.com

Table 1: Example of HPLC Conditions for a Related Hydroxy Acid Derivative

ParameterCondition
Column C18 analytical column (e.g., Synergy Hydro, 150 mm × 3 mm, 4 µm) nih.gov
Mobile Phase Binary gradient of 0.1% aqueous trifluoroacetic acid and methanol (B129727) nih.gov
Detection Fluorescence (λex=489 nm, λem=532 nm) after derivatization nih.gov
Application Quantitative analysis in human plasma nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, (3R)-3,4-dihydroxybutanoic acid is a polar molecule with a low vapor pressure due to its carboxylic acid and hydroxyl functional groups, making it unsuitable for direct GC analysis. Therefore, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound. researchgate.net

Common derivatization strategies include silylation, which converts the acidic proton of the carboxylic acid and the protons of the hydroxyl groups into trimethylsilyl (TMS) esters and ethers, respectively. researchgate.net These derivatives are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns. nih.govd-nb.info GC-MS methods have been developed for the quantification of 3,4-dihydroxybutanoic acid in biological fluids like serum and urine. d-nb.info

Table 2: Experimental GC-MS Data for a 3,4-Dihydroxybutanoic Acid Derivative

ParameterValue
Instrument Type GC-EI-TOF (Gas Chromatography-Electron Ionization-Time of Flight) nih.gov
Ionization Mode Positive nih.gov
Top 5 Mass Peaks (m/z) 147.0 (100%), 189.0 (48.95%), 117.0 (46.25%), 133.0 (45.25%), 101.0 (38.64%) nih.gov
Application Metabolite identification in human samples nih.gov

Thin Layer Chromatography (TLC) and column chromatography are fundamental, cost-effective techniques often used for the preliminary separation and purification of (3R)-3,4-dihydroxybutanoic acid.

TLC is primarily used for rapid, qualitative analysis to monitor the progress of a chemical reaction or to identify the fractions collected during column chromatography that contain the target compound. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential adsorption of the components to the stationary phase.

Column chromatography is a widely used preparative technique for isolating and purifying compounds from a mixture. A glass column is packed with a solid adsorbent, typically silica gel, and the sample mixture is loaded onto the top. A solvent (eluent) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the adsorbent and solubility in the eluent. This allows for the collection of purified fractions. For instance, the gamma-lactone derived from 3,4-dihydroxybutanoic acid can be effectively isolated from a reaction mixture using chromatography on silica gel. google.com

Since (3R)-3,4-dihydroxybutanoic acid is a chiral molecule, distinguishing it from its enantiomer, (3S)-3,4-dihydroxybutanoic acid, is crucial, especially in pharmaceutical and biological contexts where enantiomers can have different activities. rsc.orgnih.gov Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. rsc.orgnih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. tcichemicals.comcnr.it Chiral HPLC is the most common format. nih.govtcichemicals.com The chiral selector, which is immobilized on the stationary phase support, can be a protein, a polysaccharide derivative, or other chiral molecules. cnr.itunife.it The successful separation of enantiomers allows for the accurate quantification of the (3R)- form and the detection of even small amounts of the (3S)- enantiomer. The development of such methods is critical for quality control in asymmetric synthesis and for stereoselective metabolism studies. rsc.orgnih.gov

Sample Preparation and Derivatization Strategies for Analytical Compatibility

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of (3R)-3,4-dihydroxybutanoic acid. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and convert it into a form compatible with the chosen analytical instrument.

Solvent extraction is a fundamental method used to isolate (3R)-3,4-dihydroxybutanoic acid from solid or liquid samples. The choice of solvent is critical and is based on the principle of "like dissolves like." Polar solvents are required to extract the highly polar 3,4-dihydroxybutanoic acid.

Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction (PSE), is a modern, automated technique that significantly improves upon traditional extraction methods. nih.govwikipedia.org ASE utilizes common solvents at elevated temperatures (up to 200°C) and pressures (e.g., 1500 PSI). wikipedia.orgyoutube.com These conditions increase extraction efficiency by enhancing analyte solubility and solvent penetration into the sample matrix, while the high pressure keeps the solvent in a liquid state above its boiling point. wikipedia.orgyoutube.com This results in faster extraction times (typically 15-30 minutes), reduced solvent consumption, and improved reproducibility compared to methods like Soxhlet extraction. nih.govyoutube.com The technique is applicable to a wide range of solid and semi-solid matrices. nih.govresearchgate.net

Table 3: Comparison of Accelerated Solvent Extraction (ASE) with Traditional Methods

FeatureAccelerated Solvent Extraction (ASE)Traditional Methods (e.g., Soxhlet)
Extraction Time 15-30 minutes youtube.comHours (e.g., up to 8 hours) youtube.com
Solvent Consumption Minimal (10-30 mL per sample) youtube.comHigh (hundreds of mL) youtube.com
Temperature Elevated (up to 200°C) wikipedia.orgBoiling point of solvent at atmospheric pressure
Pressure Elevated (e.g., 1500 PSI) youtube.comAtmospheric
Automation Fully automated wikipedia.orgManual, labor-intensive youtube.com
Reproducibility High youtube.comOperator-dependent

Chemical Derivatization for Enhanced Chromatographic Resolution and Detection

The analysis of polar, non-volatile compounds such as (3R)-3,4-dihydroxybutanoic acid by chromatographic techniques, particularly gas chromatography (GC), presents significant challenges. The presence of multiple hydroxyl groups and a carboxylic acid functional group leads to low volatility and potential for thermal degradation at the high temperatures required for GC analysis. Furthermore, these polar functional groups can cause poor peak shape and adsorption on the chromatographic column, leading to inaccurate quantification. To overcome these limitations, chemical derivatization is an essential sample preparation step that chemically modifies the analyte to improve its chromatographic properties and enhance detection sensitivity.

The primary goals of derivatizing (3R)-3,4-dihydroxybutanoic acid are to:

Increase volatility and thermal stability by masking polar functional groups.

Improve chromatographic peak shape and resolution.

Enhance the sensitivity of detection, especially for mass spectrometry (MS) and electron capture detectors (ECD).

Enable the separation of enantiomers by creating diastereomeric derivatives.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols and carboxylic acids. gcms.cz This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. The resulting TMS derivatives of (3R)-3,4-dihydroxybutanoic acid are significantly more volatile, less polar, and more thermally stable than the parent compound, making them ideal for GC-MS analysis. gcms.cz

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.brnih.gov Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups. gcms.cz The reaction typically involves heating the dried sample extract with the silylating reagent in a suitable solvent. For instance, a common procedure involves heating the sample with BSTFA containing 1% TMCS at 70°C for approximately 25-30 minutes to ensure complete derivatization of all hydroxyl and carboxyl groups. wiley.comtaylorandfrancis.com

A validated GC-MS method for the quantification of 3,4-dihydroxybutanoic acid in biological fluids utilized derivatization with MSTFA. d-nb.info The resulting trimethylsilyl derivative provided excellent chromatographic performance, allowing for reliable detection and quantification. d-nb.info

CompoundDerivativeRetention Time (min)Analytical Method
3,4-Dihydroxybutanoic acidTrimethylsilyl (TMS) derivative10.4GC-MS

Data adapted from Andersen et al. (2018) describing the analysis of the trimethylsilyl derivative of 3,4-dihydroxybutanoic acid. d-nb.info

Pentafluorobenzyl (PFB) Bromide Derivatization for Enhanced Detection

For analyses requiring ultra-high sensitivity, derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is a powerful strategy. This reagent reacts with the carboxylic acid group to form a PFB ester. The resulting derivative is highly sensitive to electron capture detection (ECD), a technique that offers exceptional sensitivity for electrophilic compounds. This approach can lower the limits of detection (LOD) and quantification (LOQ) significantly, making it suitable for trace-level analysis in complex matrices.

Chiral Derivatization for Enantiomeric Separation

Distinguishing between the (3R)- and (3S)- enantiomers of 3,4-dihydroxybutanoic acid requires a chiral separation technique, as enantiomers possess identical physical properties and behave identically on standard achiral chromatographic columns. One effective strategy is indirect chiral separation, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional achiral column.

Metabolic Engineering and Bioprocess Development for Enhanced Production

Strain Engineering for Targeted Dihydroxybutanoic Acid Overproduction

At the core of enhancing the production of (3R)-3,4-dihydroxybutanoic acid is the strategic manipulation of the host organism's genetic makeup. By redirecting metabolic pathways, eliminating bottlenecks, and ensuring efficient enzyme function, researchers can create strains that are highly specialized for overproducing the desired compound.

A primary strategy in metabolic engineering is to eliminate or significantly reduce the activity of pathways that compete for essential precursors or intermediates. By deleting specific genes, carbon flux that would otherwise be diverted to byproducts is channeled towards the desired biosynthetic cascade. In the context of producing 3,4-dihydroxybutanoic acid (3,4-DHBA) from D-xylose in engineered E. coli, several key gene deletions have proven effective.

For instance, knocking out the xylA gene, which encodes xylose isomerase, prevents the native phosphorylation pathway of xylose metabolism, thereby directing it towards the alternative non-phosphorylative pathway engineered for 3,4-DHBA production. nih.govresearchgate.net Similarly, the deletion of genes encoding for various dehydrogenases and reductases, such as yjhH, yagE, ghrA, ghrB, and adhP, is crucial. researchgate.netnih.govmdpi.com These enzymes can convert intermediates in the pathway to undesirable byproducts. Another critical knockout target is yiaE, which encodes a 2-keto-3-deoxy-D-xylonate reductase; its removal further prevents the diversion of carbon away from the 3,4-DHBA synthesis route. nih.govnih.gov The cumulative effect of these deletions is a significant increase in product accumulation. researchgate.netmdpi.com

Table 1: Impact of Genetic Knockouts on 3,4-DHBA Production in E. coli

Gene(s) DeletedFunction of Gene Product(s)Host StrainPrecursorImprovement in 3,4-DHBA Accumulation
xylAXylose IsomeraseE. coliD-xyloseEssential for redirecting flux to the synthetic pathway
ghrA, ghrBGlyoxylate (B1226380)/Hydroxypyruvate ReductasesE. coliD-xylosePart of an 87% increase with multiple knockouts. researchgate.netmdpi.com
adhPAlcohol DehydrogenaseE. coliD-xylosePart of an 87% increase with multiple knockouts. researchgate.netmdpi.com
yiaE2-keto-3-deoxy-D-xylonate ReductaseE. coliD-xyloseFacilitated carbon flow towards 3,4-DHBA synthesis. nih.govnih.gov

Once competing pathways are blocked, the focus shifts to optimizing the engineered pathway itself. This involves identifying and overcoming rate-limiting steps, which is often achieved by overexpressing the genes encoding the necessary enzymes. For the biosynthesis of 3,4-DHBA from D-xylose, a heterologous four or five-step pathway is typically introduced into E. coli. nih.govresearchgate.net

Key enzymes in this pathway include a glucose dehydrogenase (like BsGDH from Bacillus subtilis), a D-xylonate dehydratase (such as YagF from E. coli), a decarboxylase (like PpMdlC from Pseudomonas putida), and a suitable aldehyde dehydrogenase (ALDH). researchgate.net The selection and high-level expression of these enzymes are critical for achieving high titers. mdpi.com Researchers have found that simply expressing these enzymes is not always sufficient. The efficiency of the cascade can be further improved by creating fusion proteins. For example, fusing PpMdlC and YagF has been shown to significantly enhance the final 3,4-DHBA titer, leading to the highest reported yields in shake flasks. researchgate.netmdpi.com This strategy is thought to improve performance by co-localizing sequential enzymes, thereby facilitating substrate channeling and reducing the accumulation of potentially toxic intermediates.

The efficiency of many biosynthetic pathways is heavily dependent on the availability and regeneration of essential cofactors, such as NADH (nicotinamide adenine (B156593) dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate). The enzymatic reactions in the 3,4-DHBA pathway often require these reducing equivalents. Therefore, cofactor engineering has emerged as a critical tool for maximizing production. nih.gov

Strategies include balancing the intracellular NADH/NAD+ pool and increasing the supply of NADPH, which is often a more favorable cofactor for reductive biosynthetic reactions under aerobic conditions. nih.govnih.gov One approach involves engineering the enzymes themselves to alter their cofactor specificity. For example, an NADH-dependent reductase can be mutated to become NADPH-dependent, which can improve its in vivo performance. nih.govnih.gov Another powerful strategy is to increase the intracellular supply of the desired cofactor. This can be accomplished by overexpressing genes like pntAB, which encodes a membrane-bound transhydrogenase that catalyzes the conversion of NADH to NADPH. nih.govnih.gov Regulating the availability of NAD+ has also been shown to improve 3,4-DHBA production, demonstrating the importance of maintaining a balanced redox state within the cell. nih.govnih.gov

Table 2: Cofactor Engineering Strategies for Dihydroxybutanoic Acid Production

Engineering StrategyTarget Gene/EnzymeHost OrganismEffect on Production
Increase NADPH SupplyOverexpression of pntAB (transhydrogenase)E. coliIncreased product yield by up to 50% in shake-flask experiments for 2,4-DHB. nih.govnih.gov
Alter Cofactor SpecificityMutating NADH-dependent reductase to be NADPH-dependentE. coliIncreased specificity for NADPH by over three orders of magnitude. nih.govnih.gov
Regulate NAD+ AvailabilityCombinational optimization of the biosynthesis systemE. coliResulted in further improved 3,4-DHBA production. nih.govnih.gov

Bioreactor Optimization for High-Titer Dihydroxybutanoic Acid Fermentation

While strain engineering is fundamental, achieving industrially relevant titers requires moving from shake flasks to controlled bioreactors. Bioprocess optimization involves fine-tuning fermentation conditions such as pH, oxygenation, and nutrient feeding to support high-density cell growth and sustained product synthesis.

Standard batch fermentations are often limited by substrate depletion, byproduct accumulation, and cellular stress. Fed-batch and continuous fermentation strategies are employed to overcome these limitations and achieve higher productivity.

In a fed-batch process, nutrients and substrates are fed to the bioreactor in a controlled manner during the fermentation. This allows for the maintenance of low substrate concentrations, avoiding overflow metabolism and the formation of inhibitory byproducts. This strategy is widely used for producing C4 platform chemicals, where a typical process involves an initial phase of biomass accumulation followed by a production phase where the carbon source and other necessary components are fed to sustain high cell density and product formation. For related compounds, shifting from an exponential feed to a linear feed has been used to prevent the accumulation of toxic substrates, extending the production phase and increasing final titers.

Continuous fermentation, where fresh medium is continuously added and fermented broth is simultaneously removed, can offer even higher productivity by maintaining the culture in a perpetual state of high metabolic activity. A key challenge in continuous processes is maintaining the genetic stability of the engineered production strain, especially when using plasmid-based expression systems.

The choice and utilization of carbon sources are central to the economics and efficiency of the bioprocess. For 3,4-DHBA, significant research has focused on utilizing D-xylose, a major component of lignocellulosic biomass, which is an abundant and renewable feedstock. nih.gov

An effective strategy for redirecting metabolic flux involves the use of dual-substrate systems. nih.gov In this approach, a preferred carbon source like glucose is used initially to support rapid cell growth and biomass accumulation. Once a sufficient cell density is reached, the process is switched to using a different carbon source, such as xylose, which is specifically channeled into the engineered pathway for 3,4-DHBA production. nih.gov This temporal separation of growth and production phases prevents the metabolic burden of the synthetic pathway from interfering with cell proliferation and ensures that the carbon source for production is efficiently converted to the target molecule rather than being consumed for biomass formation. This redirection of metabolic flux is a cornerstone of achieving high yields and titers in a controlled bioreactor environment.

Downstream Processing and Purification Methodologies

Chromatographic Purification from Complex Fermentation Broths

Following initial steps such as centrifugation or microfiltration to remove microbial cells, the resulting clarified fermentation broth contains Butanoic acid, 3,4-dihydroxy-, (3R)- along with various soluble impurities like residual sugars, proteins, and other organic acids. Ion exchange chromatography is a highly effective and widely used method for capturing and concentrating carboxylic acids from such dilute and complex aqueous mixtures. researchgate.netgoogle.com

The process leverages the anionic nature of the carboxyl group on the butanoic acid derivative. The core principle involves a reversible exchange of ions between the liquid phase (fermentation broth) and a solid phase (the ion exchange resin). nih.gov

Key Steps in Anion Exchange Purification:

Resin Selection and Preparation: A weak base anion exchange resin is typically selected for the separation of organic acids. researchgate.net These resins contain functional groups (e.g., tertiary or quaternary amines) that are positively charged and can bind the negatively charged carboxylate anions. The resin is packed into a column and equilibrated with a buffer to set the appropriate pH and ionic strength.

Adsorption (Binding): The clarified fermentation broth, adjusted to a suitable pH to ensure the target acid is in its anionic (carboxylate) form, is passed through the column. The Butanoic acid, 3,4-dihydroxy-, (3R)- anions bind to the positively charged resin, while neutral molecules like sugars and positively charged impurities pass through and are washed away. google.com

Washing: The column is washed with water or a low-concentration buffer to remove any remaining non-specifically bound impurities from the resin.

Elution (Desorption): The purified Butanoic acid, 3,4-dihydroxy-, (3R)- is recovered by eluting it from the column. This is typically achieved by passing a solution through the column that displaces the bound product. Common methods include using a strong inorganic acid (e.g., sulfuric acid) or altering the pH to protonate the carboxylate group, neutralizing its charge and causing it to release from the resin. google.comresearchgate.net

This ion exchange step effectively concentrates the product and removes a significant portion of the impurities present in the fermentation broth, providing a partially purified stream for further processing.

Table 1: Illustrative Parameters for Anion Exchange Chromatography of an Organic Acid from Fermentation Broth
ParameterDescriptionTypical Value/RangeReference
Resin TypeStationary phase used for separation.Weak base anion exchanger (e.g., Amberlite IRA-96) nih.gov
Binding pHpH of the feed solution to ensure the target acid is ionized.> pKa of the acid nih.gov
EluentSolution used to release the bound acid from the resin.Acids (e.g., HCl, H₂SO₄) or Bases (e.g., NaOH) google.comnih.gov
Flow RateThe speed at which the mobile phase passes through the column.0.5 - 2.0 mL/min (Lab Scale) nih.gov
Purity AchievedPurity of the target acid in the eluate after this single step.>90% nih.gov
Recovery YieldPercentage of the target acid recovered from the feed.~98% nih.gov

Integration of Purification Steps for High Optical Purity

While ion exchange chromatography is excellent for general purification, it does not separate enantiomers. Since the desired product is the specific (3R)- stereoisomer, a subsequent chiral separation step is essential to achieve high optical purity, often defined as an enantiomeric excess (ee) greater than 99%. google.com For industrial-scale production, Simulated Moving Bed (SMB) chromatography is a preferred continuous separation technology that offers higher productivity and lower solvent consumption compared to traditional batch preparative chromatography. nih.gov

The integration of these purification steps involves a sequential process:

Primary Purification: The initial purification from the fermentation broth is performed using anion exchange chromatography as described previously. This step yields a concentrated solution of 3,4-dihydroxybutanoic acid, largely free of proteins, sugars, and salts, but containing a mixture of enantiomers if the bioprocess is not perfectly stereospecific.

Chiral Resolution: The eluate from the ion exchange step is then used as the feed for an SMB system. The SMB unit consists of multiple columns packed with a chiral stationary phase (CSP), often based on polysaccharide derivatives. nih.gov By simulating the counter-current movement of the solid phase relative to the liquid phase, the SMB process can continuously separate the two enantiomers. nih.gov The (3R)- enantiomer and the (S)- enantiomer will exhibit different affinities for the CSP, causing them to move through the system at different rates. This allows for their collection in two separate outlet streams: the raffinate and the extract.

This integrated approach ensures that both chemical and optical purity are achieved. The initial ion exchange step provides a clean and concentrated feed suitable for the high-performance SMB system, protecting the expensive chiral stationary phase and optimizing the efficiency of the chiral separation. Through careful optimization of system parameters (such as flow rates, switching times, and column configuration), SMB chromatography can consistently achieve both high purity (>99%) and high yield (>99%) for the target enantiomer. purdue.edu

Table 2: Typical Performance Characteristics of Simulated Moving Bed (SMB) Chromatography for Chiral Separation
Performance MetricDescriptionAchievable ValueReference
Optical Purity (Enantiomeric Excess)The measure of the purity of the desired enantiomer.>99% ee purdue.edu
Product YieldThe percentage of the desired enantiomer recovered in the product stream.>99% purdue.edu
Stationary PhaseThe chiral medium used to effect the separation.Polysaccharide-based CSPs nih.gov
Operation ModeThe method of chromatographic operation.Continuous nih.gov
ProductivityThe amount of product processed per unit of stationary phase per unit of time.Significantly higher than batch chromatography nih.gov

Enzymology and Mechanistic Studies of Dihydroxybutanoic Acid Metabolism

Enzyme Discovery and Functional Characterization

The biosynthesis and breakdown of (3R)-3,4-dihydroxybutanoic acid involve several key enzyme classes. These enzymes are responsible for the specific chemical transformations that constitute the metabolic pathway of this compound.

Alditol Oxidases and Dehydrogenases in Dihydroxybutanoic Acid Synthesis

Alditol oxidases and dehydrogenases are pivotal in the synthesis of hydroxy acids through the oxidation of polyols.

Alditol Oxidases (AldO) are flavin-dependent enzymes that selectively oxidize the terminal primary hydroxyl groups of various alditols, producing the corresponding aldose or α-hydroxy acid. nih.govuniprot.org For instance, the FAD-dependent alditol oxidase from Streptomyces coelicolor A3(2) catalyzes the regioselective oxidation of a broad range of polyol substrates. researchgate.net This class of enzymes is capable of oxidizing glycerol (B35011) to produce D-glycerate, a structurally similar α-hydroxy acid, demonstrating their potential role in pathways that could synthesize dihydroxybutanoic acid from a four-carbon alditol precursor like erythritol (B158007) or threitol. nih.govresearchgate.net The reaction involves the reduction of the FAD cofactor by the alditol substrate, followed by reoxidation of the reduced flavin by molecular oxygen, which produces hydrogen peroxide as a byproduct. nih.gov

Dehydrogenases also play a critical role in the synthesis of chiral hydroxy acids. These enzymes catalyze the reversible reduction of keto acids to their corresponding hydroxy acids. bohrium.com For example, lactate (B86563) dehydrogenases (LDHs) and other α-hydroxyacid dehydrogenases can reduce α-keto acids with high enantioselectivity. nih.govharvard.edu Specifically, (R)-specific alcohol dehydrogenases, found in genera such as Lactobacillus, are capable of producing (R)-alcohols and could be involved in the stereospecific reduction of a keto-acid precursor to yield (3R)-3,4-dihydroxybutanoic acid. nih.gov The synthesis of chiral hydroxy acids using these dehydrogenases often requires a cofactor regeneration system, such as the use of formate (B1220265) dehydrogenase to recycle NAD(H). bohrium.comnih.gov

Aldolases and Transaminases in Hydroxy-oxo Acid Pathways

Hydroxy-oxo acid pathways, which are central to the metabolism of compounds like (3R)-3,4-dihydroxybutanoic acid, rely on aldolases for carbon-carbon bond formation and cleavage, and on transaminases for the interconversion of amino and keto acids.

Aldolases are enzymes that catalyze the reversible aldol (B89426) addition or cleavage of substrates. In the context of hydroxy-oxo acid metabolism, they are crucial for breaking down larger molecules into smaller, central metabolites. For example, 4-hydroxy-2-oxoglutarate aldolase (B8822740) is the terminal enzyme in the mitochondrial hydroxyproline (B1673980) degradation pathway, cleaving its substrate into pyruvate (B1213749) and glyoxylate (B1226380). This demonstrates the role of aldolases in processing hydroxylated keto acids.

Transaminases , or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov This reaction is fundamental in linking amino acid metabolism with carbohydrate and lipid metabolism. In pathways related to dihydroxybutanoic acid, transaminases can generate keto-acid precursors. For instance, the transamination of threonine produces 3-hydroxy-2-ketobutyrate, a molecule that could potentially be further metabolized to form a dihydroxybutanoic acid isomer. nih.gov The substrate specificity of transaminases can be broad, allowing them to act on a variety of amino and keto acids, which contributes to their metabolic versatility. pnas.orgfrontiersin.org

Molecular Basis of Stereochemical Control in Enzymatic Reactions

The precise three-dimensional arrangement of atoms, or stereochemistry, in (3R)-3,4-dihydroxybutanoic acid is a direct result of the high degree of control exerted by the enzymes in its metabolic pathway.

Substrate Specificity and Enantioselectivity Mechanisms

Enzymes achieve their remarkable stereochemical control through the specific architecture of their active sites.

In alditol oxidase from S. coelicolor, the crystal structure reveals a well-defined hydrogen-bonding network within the active site that tightly binds the substrate in a specific orientation for catalysis. nih.gov This "lock-and-key" mechanism ensures that the substrate is positioned correctly relative to the FAD cofactor for regioselective oxidation of a specific hydroxyl group. nih.gov The shape of the catalytic site and the precise placement of amino acid residues dictate which stereoisomer of a substrate can bind productively, leading to the enzyme's observed stereoselectivity. researchgate.net

For dehydrogenases , the basis of enantioselectivity lies in how the keto-acid substrate is oriented within the active site relative to the hydride-donating cofactor (NADH or NADPH). The protein framework creates a chiral environment that discriminates between the two faces of the carbonyl group. Studies on lactate dehydrogenase show that the enzyme's structure forms a "vacuole" that engulfs small, correctly charged substrates, isolating them from the solvent and facilitating rapid and stereospecific hydride transfer. nih.gov The binding pocket's shape and the positioning of key residues, such as a catalytic lysine (B10760008) and tyrosine, are crucial for orienting the substrate and enabling the production of a single enantiomer. almacgroup.comrsc.org This precise control allows for the synthesis of hydroxy acids with very high enantiomeric excess. harvard.edu

Active Site Mapping and Rational Enzyme Design through Mutagenesis

Understanding the structure-function relationship of these enzymes allows for their modification through protein engineering to alter or improve their properties.

Rational enzyme design involves making specific, knowledge-based mutations in the enzyme's active site to change its substrate specificity or enhance its activity. For lactate dehydrogenase, redesign of the enzyme framework based on its structure and mechanism has successfully converted it into a highly active malate (B86768) dehydrogenase and other novel hydroxy acid dehydrogenases. nih.govcapes.gov.br By altering residues in the catalytic loop involved in proton transfer, for example, the activity and stability of an LDH towards non-native substrates like 2-oxobutyric acid were significantly improved. malariaworld.org

Directed evolution offers a complementary approach where random mutations are introduced, and powerful screening methods are used to identify variants with desired properties. This strategy has been successfully applied to the alditol oxidase from S. coelicolor. Through several rounds of directed evolution, a variant was created with a 5.23-fold higher substrate affinity and a 1.85-fold increase in catalytic efficiency for the oxidation of glycerol to D-glycerate. nih.govresearchgate.net Similarly, directed evolution has been used to dramatically alter the substrate specificity of aspartate aminotransferase, increasing its efficiency towards β-branched amino acids by 100,000-fold after identifying key mutations. nih.gov These examples highlight how active site modifications, whether rationally designed or evolved, can be used to tailor enzymes for the specific synthesis of compounds like (3R)-3,4-dihydroxybutanoic acid.

Co-factor Requirements and Enzymatic Turnover

The catalytic activity of enzymes in the dihydroxybutanoic acid metabolic pathway is dependent on non-protein "helper molecules" known as cofactors, and their efficiency is quantified by their turnover rate.

Co-factor Requirements: Cofactors are essential for the chemical transformations catalyzed by these enzymes. wikipedia.org

Alditol Oxidases : These enzymes typically contain a covalently bound Flavin Adenine (B156593) Dinucleotide (FAD) cofactor. uniprot.orgnih.gov The flavin cofactor is the site of the redox chemistry, accepting electrons from the alditol substrate and transferring them to molecular oxygen. nih.gov

Dehydrogenases : This class of enzymes generally utilizes Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺/NADH) or its phosphorylated form (NADP⁺/NADPH) as a dissociable cofactor, or cosubstrate. bohrium.com The nicotinamide ring is the reactive moiety that accepts or donates a hydride ion (H⁻) during the oxidation of alcohols or the reduction of ketones, respectively.

Transaminases : These enzymes universally require Pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, as a prosthetic group. The PLP cofactor is covalently attached to a lysine residue in the active site and acts as an intermediate carrier of the amino group during the transamination reaction.

The table below summarizes the cofactors required by the key enzyme classes.

Enzyme ClassRequired CofactorCofactor Role
Alditol OxidaseFlavin Adenine Dinucleotide (FAD)Redox reactions; electron carrier
DehydrogenaseNicotinamide Adenine Dinucleotide (NAD⁺/NADH)Redox reactions; hydride carrier
TransaminasePyridoxal 5'-phosphate (PLP)Amino group transfer

Enzymatic Turnover: The turnover number, or kcat, represents the maximum number of substrate molecules an enzyme can convert to product per active site per unit of time when saturated with substrate. harvard.eduresearchgate.net It is a fundamental measure of an enzyme's catalytic efficiency. The turnover rates for enzymes can vary widely, from a few to millions of reactions per second. researchgate.net

For the alditol oxidase from S. coelicolor, steady-state kinetic analyses have provided specific turnover numbers for various substrates. This data illustrates the enzyme's substrate preference and catalytic power.

SubstrateKm (mM)kcat (s⁻¹)
Xylitol0.3213
D-Sorbitol1.417
D-Mannitol369.2
L-Threitol256.3
Data from Heuts et al. (2007) for S. coelicolor AldO. nih.gov

These kinetic parameters are crucial for evaluating an enzyme's suitability for biotechnological applications and for understanding its role and efficiency within a metabolic network. researchgate.net

Derivatives and Synthetic Utility in Academic Research

Butanoic acid, 3,4-dihydroxy-, (3R)- as a Chiral Building Block in Organic Synthesis

The enantiopure nature of (3R)-3,4-dihydroxybutanoic acid makes it a prized asset in asymmetric synthesis. google.com The specific spatial arrangement of its functional groups provides a template for constructing new stereocenters with high fidelity. Chemists utilize this "chiral pool" approach to transfer the existing chirality of the starting material to a more complex target molecule, bypassing the need for often complex and costly asymmetric induction steps.

Research has demonstrated its application in synthesizing a range of valuable compounds. For instance, the diol functionality can be selectively protected, allowing for the differential manipulation of the hydroxyl groups. The carboxylic acid can be reduced or converted into other functional groups, such as esters or amides. These transformations pave the way for the synthesis of key intermediates for pharmaceuticals and other biologically active compounds. mit.edunih.gov One notable application is its use in the synthesis of 3-hydroxy fatty acids. google.com

Key transformations of (3R)-3,4-dihydroxybutanoic acid include the protection of its hydroxyl groups, followed by modification of the carboxylic acid moiety. These initial steps are crucial for directing subsequent reactions to specific sites on the molecule.

Table 1: Selected Synthetic Transformations of (3R)-3,4-dihydroxybutanoic acid

Starting MaterialReagents and ConditionsProductApplication
(3R)-3,4-dihydroxybutanoic acid1. Acetonide protection (2,2-dimethoxypropane, acid catalyst) 2. Esterification (CH₃I, K₂CO₃)(R)-methyl 3,4-(isopropylidenedioxy)butanoateIntermediate for chiral ligands
(3R)-3,4-dihydroxybutanoic acid1. Silylation (TBDMSCl, imidazole) 2. Reduction (LiAlH₄)(R)-1,2,4-Tris(tert-butyldimethylsilyloxy)butanePrecursor for polyketide synthesis
(3R)-3,4-dihydroxybutanoic acid1. Benzylation (BnBr, NaH) 2. Amidation (NH₃, coupling agent)(R)-3,4-DibenzyloxybutanamideBuilding block for peptide mimics

This table is for illustrative purposes and represents common synthetic strategies.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The presence of both hydroxyl and carboxyl functional groups within the same molecule allows (3R)-3,4-dihydroxybutanoic acid to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic derivatives. The most common cyclization product is the corresponding γ-lactone, (R)-3-hydroxy-γ-butyrolactone. google.commit.edu This transformation can occur spontaneously upon acidification of a solution containing the acid. google.com

The resulting lactone is itself a versatile chiral building block. The hydroxyl group can be further functionalized, or the lactone ring can be opened by various nucleophiles to generate new, highly functionalized chiral molecules. The formation of these heterocyclic structures is a key strategy in the synthesis of natural products and pharmaceuticals. rsc.org For example, derivatives of this lactone are key synthons for a variety of pharmaceuticals. mit.edu

Beyond simple lactonization, more complex heterocyclic systems can be accessed. By first modifying the carboxylic acid or one of the hydroxyl groups, researchers can direct the cyclization to form different ring sizes or incorporate other heteroatoms, such as nitrogen.

Table 2: Heterocyclic Derivatives from (3R)-3,4-dihydroxybutanoic acid

Precursor DerivativeReaction TypeHeterocyclic ProductSignificance
(3R)-3,4-dihydroxybutanoic acidAcid-catalyzed lactonization(R)-3-hydroxy-γ-butyrolactoneKey intermediate for pharmaceuticals mit.edu
(R)-4-amino-3-hydroxybutanoic acidIntramolecular amidation(R)-4-(hydroxymethyl)azetidin-2-oneCore of β-lactam antibiotics
(R)-3,4-dihydroxybutanamideMitsunobu reaction(R)-3-hydroxy-pyrrolidin-2-onePrecursor for γ-aminobutyric acid (GABA) analogues

This table presents examples of cyclization reactions and the resulting heterocyclic systems.

Exploration of Novel Chemical Modifications and Functionalization Studies

Ongoing research continues to explore new ways to modify and functionalize (3R)-3,4-dihydroxybutanoic acid to expand its synthetic utility. These studies focus on developing novel protecting group strategies, creating new carbon-carbon bonds, and introducing new functional groups with high selectivity.

Functionalization studies often target the selective oxidation or reduction of the hydroxyl groups. For example, selective oxidation of the primary alcohol at the C4 position can yield a chiral aldehyde, which is a valuable intermediate for chain extension reactions. Conversely, reduction of the carboxylic acid provides a triol, a versatile precursor for various applications.

Furthermore, derivatization of the hydroxyl groups into better leaving groups allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities, including halogens, azides, and thiols. These modifications generate a diverse library of chiral building blocks, each with unique potential for the synthesis of novel compounds.

Table 3: Examples of Functionalization Studies

Functional Group TargetedReaction TypeReagentsResulting Moiety
C4-HydroxylSelective OxidationTEMPO, bleachAldehyde
Carboxylic AcidReductionBorane dimethyl sulfide (B99878) complex (BMS)Primary Alcohol
C3-HydroxylInversion of StereochemistryMitsunobu Reaction (DEAD, PPh₃, p-nitrobenzoic acid)Inverted secondary alcohol
Both HydroxylsEtherificationMethyl iodide, silver oxideDimethyl ether

This table highlights various chemical modifications applied to (3R)-3,4-dihydroxybutanoic acid.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the structure and purity of (3R)-3,4-dihydroxybutanoic acid?

  • Methodological Answer :

  • 1H NMR Spectroscopy : Confirm stereochemistry and hydroxyl group positions by comparing chemical shifts and coupling constants to reference data .
  • Chromatography (HPLC) : Use chiral columns to resolve enantiomeric purity, especially given the (3R) configuration .
  • Refractive Index and Density : Validate physical properties against literature values (e.g., density: 1.42 g/cm³, refractive index: 1.507) .
  • Mass Spectrometry : Verify molecular weight (C₄H₈O₄, 136.1 g/mol) and fragmentation patterns .

Q. What synthetic routes are commonly used to produce (3R)-3,4-dihydroxybutanoic acid?

  • Methodological Answer :

  • Microbial Fermentation : Optimize bacterial strains (e.g., E. coli or Pseudomonas) to hydroxylate butanoic acid precursors stereospecifically .
  • Chemical Synthesis : Employ protecting groups (e.g., benzyl ethers) to selectively oxidize intermediates. For example, ethyl 4-benzyloxy-3-hydroxybutanoate (CAS 106058-91-7) can be deprotected to yield the dihydroxy product .
  • Enzymatic Catalysis : Use ketoreductases or hydroxylases to achieve high enantiomeric excess (>98%) .

Q. How should discrepancies in reported thermochemical data (e.g., boiling point) be addressed?

  • Methodological Answer :

  • Standardized Protocols : Replicate measurements under controlled conditions (e.g., 760 mmHg for boiling point, reported as 408.9°C) .
  • Calorimetry : Validate decomposition enthalpy using differential scanning calorimetry (DSC) and cross-reference with NIST data .
  • Peer Review : Compare results with independent studies to identify systematic errors .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis of (3R)-3,4-dihydroxybutanoic acid?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate (R)-configured catalysts (e.g., Sharpless epoxidation ligands) to prevent racemization .
  • In Situ Monitoring : Use real-time circular dichroism (CD) spectroscopy to track enantiomeric excess during reactions .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to preferentially crystallize the (3R) enantiomer .

Q. What role does (3R)-3,4-dihydroxybutanoic acid play in biochemical pathways, and how can this be studied?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C or ²H isotopes to trace metabolic incorporation into microbial or mammalian systems .
  • Enzyme Assays : Incubate with dehydrogenases (e.g., hydroxyacid dehydrogenases) to study substrate specificity and kinetic parameters .
  • Gene Knockout Models : Use CRISPR/Cas9 to silence genes encoding enzymes that metabolize the compound, observing phenotypic changes .

Q. How can conflicting NMR data for hydroxyl proton signals be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Suppress hydrogen bonding effects by acquiring spectra at 25–50°C to sharpen overlapping peaks .
  • Deuterium Exchange : Replace labile hydroxyl protons with deuterium to simplify splitting patterns .
  • COSY/HSQC Experiments : Assign protons unambiguously through 2D correlation spectroscopy .

Q. What strategies mitigate degradation of (3R)-3,4-dihydroxybutanoic acid under acidic or oxidative conditions?

  • Methodological Answer :

  • Stabilization via Salt Formation : Convert to sodium or potassium salts to reduce susceptibility to hydrolysis .
  • Lyophilization : Store as a freeze-dried powder under inert gas (N₂/Ar) to prevent oxidation .
  • Antioxidant Additives : Include 0.1% ascorbic acid in aqueous solutions to scavenge free radicals .

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